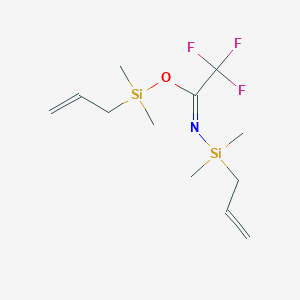
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane is an organic compound characterized by the presence of a methoxy group, a phenylpropynyl group, and a disulfane linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted phenylpropynyl compound with a disulfane precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the disulfane bond, forming thiols.
Substitution: The methoxy and phenylpropynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane involves its interaction with molecular targets through its functional groups. The disulfane linkage can undergo redox reactions, influencing cellular redox states. The phenylpropynyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one: Similar in structure but lacks the disulfane linkage.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a methoxy-phenyl group but differs in the rest of the structure.
Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar methoxy and propynyl groups but different overall structure.
Uniqueness
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane is unique due to its disulfane linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
特性
分子式 |
C10H10OS2 |
|---|---|
分子量 |
210.3 g/mol |
IUPAC名 |
3-(methoxydisulfanyl)prop-1-ynylbenzene |
InChI |
InChI=1S/C10H10OS2/c1-11-13-12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3 |
InChIキー |
BJUPIDUBTXKKGF-UHFFFAOYSA-N |
正規SMILES |
COSSCC#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)
![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)



![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)


![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)
![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
